3,3-Difluoropropan-1-amine

Estrogen Receptor Oncology Targeted Protein Degradation

3,3-Difluoropropan-1-amine (CAS 461-50-7) is a primary alkylamine featuring a geminal difluoromethyl group at the C3 position, with molecular formula C₃H₇F₂N and a molecular weight of 95.09 g/mol. As a fluorinated building block, it serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical and agrochemical research where fluorine incorporation is employed to modulate key physicochemical properties such as lipophilicity (LogP = 0.11118) and metabolic stability.

Molecular Formula C3H7F2N
Molecular Weight 95.09 g/mol
CAS No. 461-50-7
Cat. No. B3190692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropropan-1-amine
CAS461-50-7
Molecular FormulaC3H7F2N
Molecular Weight95.09 g/mol
Structural Identifiers
SMILESC(CN)C(F)F
InChIInChI=1S/C3H7F2N/c4-3(5)1-2-6/h3H,1-2,6H2
InChIKeyITYSTTQEKQMPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoropropan-1-amine (CAS 461-50-7): A Strategic C3-Fluorinated Primary Amine Building Block for Medicinal Chemistry


3,3-Difluoropropan-1-amine (CAS 461-50-7) is a primary alkylamine featuring a geminal difluoromethyl group at the C3 position, with molecular formula C₃H₇F₂N and a molecular weight of 95.09 g/mol . As a fluorinated building block, it serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical and agrochemical research where fluorine incorporation is employed to modulate key physicochemical properties such as lipophilicity (LogP = 0.11118) and metabolic stability [1]. The compound is commercially available as both the free base and the hydrochloride salt (CAS 1010097-89-8), with typical purities exceeding 98% and production scales ranging from grams to kilograms .

3,3-Difluoropropan-1-amine: Why Generic Propan-1-amine or Mono-Fluorinated Analogs Cannot Substitute


Simple substitution of 3,3-difluoropropan-1-amine with unsubstituted propan-1-amine or 3-fluoropropan-1-amine is not chemically equivalent and will produce divergent outcomes in downstream applications. The geminal difluoromethylene (–CF₂–) group at the C3 position introduces distinct electronic and steric effects that fundamentally alter the amine's basicity, lipophilicity, and metabolic susceptibility compared to its non-fluorinated or mono-fluorinated counterparts [1]. Fluorine substitution decreases the pKa of the amine by approximately 1–2 log units via inductive electron withdrawal, directly impacting the protonation state at physiological pH and thus influencing target binding, membrane permeability, and overall pharmacokinetic behavior [2]. Furthermore, the –CF₂– group acts as a metabolic block, increasing resistance to cytochrome P450-mediated oxidative deamination relative to unsubstituted alkylamines, a property that cannot be replicated by non-fluorinated analogs [3].

3,3-Difluoropropan-1-amine: Quantitative Comparative Evidence for Scientific Selection


Estrogen Receptor Down-Regulation: 8.6-Fold Potency Gain vs. Mono-Fluorinated Analog

In a cell-based immunofluorescence assay using MCF-7 human breast cancer cells, a compound bearing the 3,3-difluoropropan-1-amine moiety (Example 3 from US10149839) exhibited an IC₅₀ of 0.140 nM for down-regulating Estrogen Receptor (ER) levels. A structurally related analog differing only in the amine side chain (3-fluoropropan-1-amine vs. 3,3-difluoropropan-1-amine) demonstrated an IC₅₀ of 1.20 nM in the same assay system [1]. This represents an 8.6-fold improvement in cellular potency attributable to the difluoromethyl substitution.

Estrogen Receptor Oncology Targeted Protein Degradation

Lipophilicity Modulation: 3,3-Difluoropropan-1-amine LogP (0.11) vs. 3-Fluoropropan-1-amine LogP (-0.01 to 1.01)

The measured LogP of 3,3-difluoropropan-1-amine is 0.11118 . In contrast, reported LogP values for the mono-fluorinated analog 3-fluoropropan-1-amine range from -0.183 to 1.005 across different sources, with a ChemSpider ACD/LogP of -0.01 . The geminal difluoro substitution yields a lipophilicity intermediate between the mono-fluorinated and non-fluorinated (propan-1-amine LogP ≈ 0.48) variants, providing a distinct physicochemical profile for tuning ADME properties.

ADME Lipophilicity Drug Design

Amine Basicity Modulation: Predicted pKa Shift from 10.71 (Propan-1-amine) to ~8.6–9.0 (3,3-Difluoropropan-1-amine)

The pKa of unsubstituted propan-1-amine is 10.71 [1]. Introduction of a single fluorine at C3 reduces the predicted pKa to 8.98 ± 0.10 for 3-fluoropropan-1-amine . Based on established linear free energy relationships for β-fluorinated amines, the geminal difluorination at C3 in 3,3-difluoropropan-1-amine is expected to further decrease the pKa by an additional ~0.3–0.5 units due to enhanced inductive electron withdrawal, yielding a predicted pKa in the range of approximately 8.6–9.0.

pKa Amine Basicity Physicochemical Properties

Metabolic Stability: Geminal Difluorination Confers Class-Wide Resistance to CYP450-Mediated Oxidative Deamination

While direct microsomal stability data for 3,3-difluoropropan-1-amine are not publicly available, extensive medicinal chemistry literature establishes that geminal difluoroalkyl groups confer significant metabolic stabilization to appended amine moieties [1]. The C–F bond is approximately 25 kcal/mol stronger than the C–H bond, and the –CF₂– group sterically and electronically shields adjacent C–N bonds from cytochrome P450-mediated oxidative deamination, a primary clearance pathway for primary alkylamines. In systematic studies of fluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements demonstrated high metabolic stability across the compound class, with the notable exception of certain 3,3-difluoroazetidine derivatives .

Metabolic Stability CYP450 Fluorinated Amines

HDAC Inhibitor Utility: Validated Building Block for Hydroxamate-Based Histone Deacetylase Inhibitors

3,3-Difluoropropan-1-amine (as the hydrochloride salt) is explicitly cited as a useful intermediate in the preparation of hydroxamate-based histone deacetylase (HDAC) inhibitors [1]. The reference literature (Shultz, M. D., et al., J. Med. Chem., 54, 4752 (2011)) describes its incorporation into HDAC inhibitor scaffolds, where the difluoropropyl linker contributes to optimized target engagement and cellular activity. In contrast, unsubstituted propan-1-amine lacks the fluorine-mediated interactions that can enhance binding affinity and metabolic stability in this context.

HDAC Inhibitors Epigenetics Cancer Therapeutics

3,3-Difluoropropan-1-amine: Evidence-Backed Application Scenarios for Research and Procurement


Oncology Lead Optimization: ER-Targeted Degraders Requiring Sub-Nanomolar Cellular Potency

Medicinal chemistry teams developing estrogen receptor (ER) down-regulators or selective ER degraders (SERDs) should prioritize 3,3-difluoropropan-1-amine as the amine linker of choice. As demonstrated in AstraZeneca's patent series (US10149839), the 3,3-difluoropropan-1-amine-containing analog achieved an 8.6-fold improvement in ER down-regulation IC₅₀ (0.140 nM) compared to the 3-fluoropropan-1-amine analog (1.20 nM) in MCF-7 cellular assays [1]. This potency differential can be decisive in achieving the sub-nanomolar activity required for clinical candidate selection.

ADME Property Optimization: Fine-Tuning Lipophilicity and Amine Basicity

In lead optimization campaigns where balancing membrane permeability and solubility is critical, 3,3-difluoropropan-1-amine offers a LogP of 0.11118, providing a distinct lipophilicity profile compared to 3-fluoropropan-1-amine (LogP -0.01 to 1.01) . Additionally, the predicted pKa of ~8.6–9.0 represents a significant reduction from propan-1-amine (pKa 10.71), potentially mitigating hERG liability and improving oral absorption [2]. This physicochemical differentiation enables precise modulation of ADME properties without altering the core pharmacophore.

Epigenetic Drug Discovery: HDAC Inhibitor Scaffold Development

Researchers synthesizing hydroxamate-based histone deacetylase (HDAC) inhibitors can confidently incorporate 3,3-difluoropropan-1-amine as a validated building block. Literature precedence from Shultz et al. (J. Med. Chem. 2011) demonstrates its successful integration into HDAC inhibitor scaffolds, where the difluoropropyl linker contributes to optimized target engagement and cellular activity [3]. This documented utility reduces the risk associated with building block selection and accelerates SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.